(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1098184-12-3
VCID: VC2570649
InChI: InChI=1S/C15H19NO5/c17-14(18)13(12-6-8-20-9-7-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)/t13-/m0/s1
SMILES: C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

CAS No.: 1098184-12-3

Cat. No.: VC2570649

Molecular Formula: C15H19NO5

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid - 1098184-12-3

Specification

CAS No. 1098184-12-3
Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
IUPAC Name (2S)-2-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C15H19NO5/c17-14(18)13(12-6-8-20-9-7-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)/t13-/m0/s1
Standard InChI Key VTENIAVLDXOKCR-ZDUSSCGKSA-N
Isomeric SMILES C1COCCC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid features several key structural elements:

  • A chiral center at the α-carbon position with (S) stereochemistry

  • A benzyloxycarbonyl (Cbz) protecting group attached to the amino function

  • A tetrahydropyran ring system connected to the α-carbon

  • A carboxylic acid group

PropertyValue (estimated)
Physical StateCrystalline solid
Molecular Weight~321.35 g/mol
SolubilitySoluble in organic solvents like DMSO, DMF, THF; sparingly soluble in alcohols; poorly soluble in water
Melting Point50-70°C (estimated based on similar compounds)
pKa~4.5 (carboxylic acid group)

Synthetic Approaches

General Synthetic Routes

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves multiple steps, beginning with appropriate precursors containing the tetrahydropyran ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on similar compounds, the expected NMR spectroscopic data for (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid would include:

NucleusChemical Shift (δ, ppm)Assignment
¹H NMR7.30-7.40Aromatic protons (5H, multiplet)
¹H NMR5.00-5.20Benzyl CH₂ (2H, multiplet)
¹H NMR4.30-4.50NH (1H, broad singlet)
¹H NMR4.00-4.20α-CH (1H, doublet)
¹H NMR3.80-4.00Tetrahydropyran O-CH₂ (2H, multiplet)
¹H NMR3.30-3.50Tetrahydropyran O-CH₂ (2H, multiplet)
¹H NMR2.00-2.20Tetrahydropyran CH (1H, multiplet)
¹H NMR1.40-1.80Tetrahydropyran CH₂ (4H, multiplet)
¹³C NMR175-180Carboxylic acid carbonyl
¹³C NMR155-160Carbamate carbonyl
¹³C NMR135-140Aromatic C (quaternary)
¹³C NMR127-130Aromatic CH
¹³C NMR66-68Benzyl CH₂
¹³C NMR67-70Tetrahydropyran O-CH₂
¹³C NMR55-60α-C
¹³C NMR35-40Tetrahydropyran CH
¹³C NMR25-35Tetrahydropyran CH₂

Mass Spectrometry

In mass spectrometry analysis, the compound would likely exhibit the following characteristic fragments:

Fragmentm/z (estimated)
[M+H]⁺322
[M+Na]⁺344
[M-CO₂H]⁺276
[Cbz]⁺91
[Tetrahydropyran]⁺85

Infrared Spectroscopy

The IR spectrum would show characteristic absorption bands for:

Functional GroupWavenumber (cm⁻¹)
O-H stretching (carboxylic acid)3200-2800
N-H stretching (carbamate)3300-3400
C=O stretching (carboxylic acid)1700-1725
C=O stretching (carbamate)1680-1700
C-O stretching (ether)1050-1150
Aromatic C-H stretching3030-3080
Aromatic ring vibrations1450-1600

Applications in Organic Synthesis

Peptide Synthesis Applications

Biological Activity and Medicinal Chemistry Applications

Structure-Activity Relationship Considerations

The following structural features could contribute to potential biological activity:

  • The (S) stereochemistry at the α-carbon may be critical for receptor recognition

  • The tetrahydropyran ring provides conformational constraint and hydrophobicity

  • The carboxylic acid group offers hydrogen bonding capabilities

  • The Cbz group, while typically used as a protecting group, contributes hydrophobicity

Analytical Methods for Detection and Quantification

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be the method of choice for separation and quantification of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid. Chiral HPLC columns would be particularly valuable for assessing enantiomeric purity.

MethodConditionsDetection
Reversed-phase HPLCC18 column, gradient elution with acetonitrile/water + 0.1% formic acidUV detection at 210-220 nm
Chiral HPLCChiralpak AD-H or similar, hexane/isopropanol mixturesUV detection at 210-220 nm
TLCSilica gel, ethyl acetate/hexane/acetic acid (50:50:1)UV visualization, ninhydrin staining

Capillary Electrophoresis

Capillary electrophoresis could provide high-resolution separation, particularly for analyzing the enantiomeric purity of the compound. Using cyclodextrin-based chiral selectors would enable differentiation between the (R) and (S) enantiomers.

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